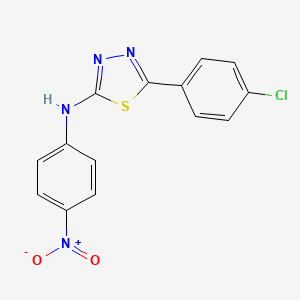![molecular formula C21H17ClN2O4S B14208451 N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide CAS No. 827576-99-8](/img/structure/B14208451.png)
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is a chemical compound with the molecular formula C20H18ClN3O5S2. It is known for its complex structure, which includes a chlorobenzoyl group, a sulfamoyl group, and an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with 2-aminophenylsulfonamide in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Solvent extraction, crystallization, and recrystallization techniques are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted phenylacetamides.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as cyclooxygenases (COX), which play a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, it may interact with other molecular pathways involved in cell signaling and immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-{[2-(4-Chlorophenyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(4-Chlorobenzyl)phenyl]sulfamoyl}phenyl)acetamide
- N-(4-{[2-(4-Chlorophenyl)phenyl]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[2-(4-Chlorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorobenzoyl group, in particular, contributes to its potential as an anti-inflammatory agent, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
827576-99-8 |
|---|---|
Molekularformel |
C21H17ClN2O4S |
Molekulargewicht |
428.9 g/mol |
IUPAC-Name |
N-[4-[[2-(4-chlorobenzoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H17ClN2O4S/c1-14(25)23-17-10-12-18(13-11-17)29(27,28)24-20-5-3-2-4-19(20)21(26)15-6-8-16(22)9-7-15/h2-13,24H,1H3,(H,23,25) |
InChI-Schlüssel |
KYDFMBXPKDAQMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
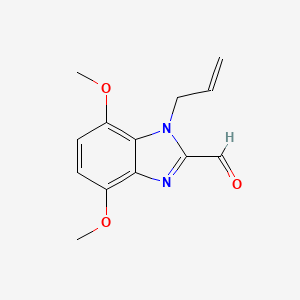
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
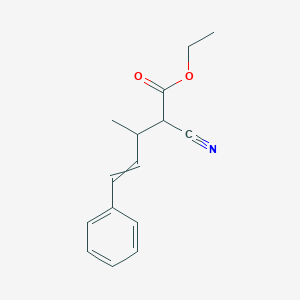
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
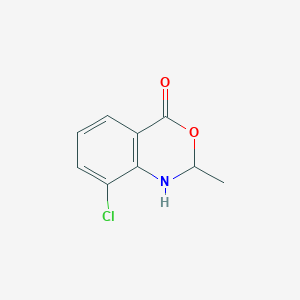
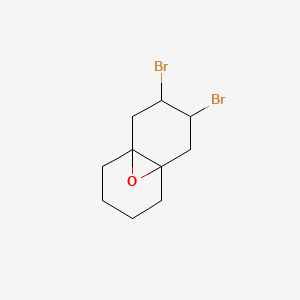
![2-[(2-Ethylbutanoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14208427.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)
